molecular formula C14H18O4 B055125 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone CAS No. 121789-35-3

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone

Cat. No.: B055125
CAS No.: 121789-35-3
M. Wt: 250.29 g/mol
InChI Key: QWGQOWFJIIGQMK-UHFFFAOYSA-N
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Description

Urate is the ionized form of uric acid, a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of urate in the blood can lead to medical conditions such as gout and kidney stones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urate can be synthesized through various methods, including neutralization, alkaline titration, and acid titration. These methods involve the crystallization of uric acid into monosodium urate crystals .

Industrial Production Methods: In industrial settings, urate is often produced by the enzymatic oxidation of uric acid using urate oxidase. This enzyme catalyzes the conversion of uric acid to allantoin, which is more soluble and easily excreted .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and urate oxidase are commonly used.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

    Oxidation: Allantoin and hydrogen peroxide.

    Reduction: Various reduced intermediates.

    Substitution: Substituted urate derivatives.

Scientific Research Applications

Urate has numerous applications in scientific research:

Mechanism of Action

Urate exerts its effects primarily through its role as an antioxidant. It scavenges reactive oxygen species, protecting cells from oxidative damage. In the body, urate is transported by various proteins, including urate transporter 1 and glucose transporter 9, which regulate its levels in the blood and tissues .

Comparison with Similar Compounds

Uniqueness: Urate is unique in its dual role as both a waste product and an antioxidant. Unlike urea, which is relatively non-toxic, high levels of urate can lead to medical conditions. Additionally, urate’s involvement in purine metabolism distinguishes it from other nitrogenous waste products .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGQOWFJIIGQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560178
Record name 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121789-35-3
Record name 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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